3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea
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Description
The compound “3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea” is a benzothiazole derivative. Benzothiazole derivatives have been synthesized and studied for their potential as anti-tubercular compounds . They have shown promising in vitro and in vivo activity, with some new benzothiazole derivatives demonstrating better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a one-pot three-component Knoevenagel condensation reaction was performed to synthesize certain benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including “this compound”, can be corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can vary depending on the specific synthetic pathway used. For example, in the case of the Knoevenagel condensation reaction, the reaction involves 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole .Future Directions
The future directions for research on “3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea” and other benzothiazole derivatives could involve further exploration of their anti-tubercular activity, investigation of their potential against other diseases, and optimization of their synthesis methods . Additionally, the development of structure-activity relationships and molecular docking studies could aid in the search for potent inhibitors with enhanced anti-tubercular activity .
Mechanism of Action
Target of Action
The compound 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a derivative of benzothiazole, which has been found to have potent antibacterial properties . The primary targets of this compound are likely bacterial cells, particularly Gram-positive and Gram-negative bacteria .
Mode of Action
This interaction could involve the inhibition of essential bacterial enzymes or the disruption of bacterial cell walls .
Biochemical Pathways
Given its antibacterial properties, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication .
Result of Action
The compound has been found to manifest profound antimicrobial activity . This suggests that its action results in the effective killing or inhibition of bacterial cells, thereby helping to control bacterial infections .
properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(23-14-13-16-7-2-1-3-8-16)24-18-10-6-9-17(15-18)21-25-19-11-4-5-12-20(19)27-21/h1-12,15H,13-14H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCSQKYLNVKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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